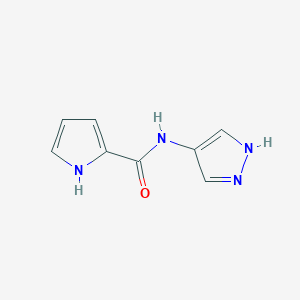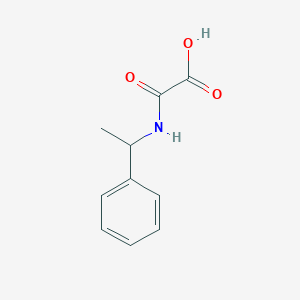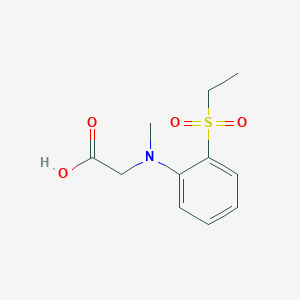
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028 and has been extensively studied for its therapeutic properties.
Aplicaciones Científicas De Investigación
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a positive effect on cognitive function and memory in preclinical studies. Additionally, it has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
The mechanism of action of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide involves the modulation of the activity of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes such as learning and memory. By modulating the activity of this receptor, N-(3-methylpyridin-2-yl)cyclopentanecarboxamide has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is involved in various cognitive processes. Additionally, it has been shown to have a positive effect on the levels of various neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide is its potential use in the treatment of various neurological disorders. Additionally, it has been shown to have a positive effect on cognitive function and memory, which makes it a potential candidate for the treatment of various cognitive disorders. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be studied further.
Direcciones Futuras
There are various future directions for the study of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide. One of the future directions is the study of its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of this compound. Furthermore, the potential side effects and toxicity of this compound need to be studied further to determine its safety for human use.
Conclusion:
In conclusion, N-(3-methylpyridin-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been extensively studied for its potential use in the treatment of various neurological disorders and for its positive effect on cognitive function and memory. However, further studies are needed to determine its safety and efficacy for human use.
Métodos De Síntesis
The synthesis method of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-5-4-8-13-11(9)14-12(15)10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJBIMAMMZANDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)


![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)


![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)